molecular formula C6H10F3N B15230346 (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine

Cat. No.: B15230346
M. Wt: 153.15 g/mol
InChI Key: XDOIOCJYPKXXMK-UHNVWZDZSA-N
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Description

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position and an amine group at the 1-position. The stereochemistry (1S,3R) is critical for its interactions in enantioselective applications, particularly in pharmaceuticals and agrochemicals, where trifluoromethyl groups enhance metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m1/s1

InChI Key

XDOIOCJYPKXXMK-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(F)(F)F)N

Canonical SMILES

C1CC(CC1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Sulfinimine Formation and Diastereoselective Reduction

A widely adopted approach involves the use of chiral sulfinamides as auxiliaries to enforce stereocontrol during imine formation. As demonstrated by Fernández-Salas et al., enantiopure trifluoromethylated allylic amines can be synthesized via a Ti(IV)-mediated condensation between enones and (R)-tert-butylsulfinamide. For cyclopentane derivatives, this method begins with the reaction of cyclopentenone analogs (e.g., 3-trifluoromethylcyclopentenone) with (R)-tert-butylsulfinamide under microwave irradiation, yielding sulfinimines with high diastereomeric excess (>95% de). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) selectively produces the corresponding allylic amine with retention of configuration.

Key Reaction Parameters:
  • Catalyst : Titanium(IV) isopropoxide (10 mol%).
  • Temperature : Microwave-assisted heating at 80°C.
  • Yield : 70% for sulfinimine formation, 42% overall yield after deprotection.

Acidic Deprotection and Amine Isolation

The tert-butylsulfinyl group is cleaved under acidic conditions (HCl/MeOH), affording the free amine as a hydrochloride salt. This step typically achieves >99% purity, with the stereochemistry at C1 and C3 preserved due to the rigidity of the cyclopentane ring.

Organocatalytic Isomerization and Reduction

Base-Catalyzed Stereospecific Isomerization

Organocatalytic methods offer a metal-free alternative for stereochemical control. In this strategy, α-chiral allylic amines undergo isomerization catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a strong organic base. The reaction proceeds via a conjugate addition-elimination mechanism, converting allylic amines to enamine intermediates. For cyclopentane systems, this step ensures transposition of the double bond while maintaining the (1S,3R) configuration.

Diastereoselective Reduction of Enamines

The enamine intermediate is subjected to hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This step introduces the second stereocenter at C3 with high diastereoselectivity (dr > 20:1). The trifluoromethyl group’s electron-withdrawing nature enhances the reactivity of the enamine, enabling rapid reduction at ambient pressure.

Performance Metrics:
  • Catalyst : TBD (10 mol%), Pd/C (5 wt%).
  • Reaction Time : 12–24 hours.
  • Yield : 85–92% for the isomerization-reduction sequence.

Metallaphotocatalytic Multicomponent Coupling

Iridium/Nickel Dual Catalysis

Recent advances in photoredox catalysis have enabled the modular assembly of trifluoromethylated aliphatic amines. As reported by Li et al., a ternary system comprising an iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbpy)]PF6) and a nickel(II)/bathophenanthroline complex facilitates the coupling of cyclopentene derivatives, trifluoroalkyl halides, and amines. The reaction proceeds via a radical-polar crossover mechanism, where the iridium catalyst generates trifluoromethyl radicals (*CF3) through single-electron transfer, while nickel mediates C–N bond formation.

Substrate Scope and Limitations

This method accommodates a range of cyclopentene substrates, including those with electron-donating or withdrawing substituents. However, steric hindrance at the cyclopentene’s β-position reduces yields (e.g., 45% for tert-butyl-substituted analogs).

Substrate Yield (%) ee (%)
Unsubstituted 78 94
2-Methyl 65 89
2-Phenyl 58 85

Cyclopropanation and Ring-Opening Strategies

Copper-Catalyzed Cyclopropanation

Enaminones serve as precursors for the construction of trifluoromethylated cyclopropane intermediates. As detailed by Wang et al., a copper-catalyzed cyclopropanation reaction between enaminones and N-tosylhydrazones generates amino-cyclopropanes. Subsequent acid-mediated ring expansion transforms these intermediates into cyclopentane derivatives. For (1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine, this approach ensures precise control over ring size and stereochemistry.

Stereochemical Outcomes

The use of chiral bisoxazoline ligands with copper(I) triflate achieves enantiomeric excesses of up to 88% for the cyclopropane intermediate. Ring expansion with trifluoroacetic acid (TFA) preserves the stereochemical integrity, yielding the target amine in 60–70% overall yield.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Stereoselectivity (ee/dr)
Chiral Auxiliary High stereocontrol, scalable Multi-step, costly sulfinamides 42–70 >95% ee
Organocatalytic Metal-free, mild conditions Long reaction times 85–92 dr >20:1
Metallaphotocatalytic Modular, broad substrate scope Sensitive to steric hindrance 58–78 85–94% ee
Cyclopropanation Direct ring formation Requires toxic reagents (Cu salts) 60–70 88% ee

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace the trifluoromethyl or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The amine group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopentane Ring

Key Compounds :

(1S,3R)-3-Fluorocyclopentan-1-amine ()

  • Structure : Fluorine substituent instead of -CF₃.
  • Molecular Weight : 103.14 g/mol (vs. ~147.14 g/mol for the target compound).
  • Properties : Lower lipophilicity (logP ~0.5 vs. ~2.5 for -CF₃ analogs) due to reduced halogen bulk.
  • Applications : Intermediate for fluorinated bioactive molecules.

(1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine ()

  • Structure : Benzyloxy (-OCH₂C₆H₅) substituent.
  • Molecular Weight : 191.27 g/mol.
  • Properties : Increased steric hindrance and aromaticity, altering solubility (likely less water-soluble than -CF₃ analogs).

(1S,3R)-3-(Trifluoromethoxy)cyclopentan-1-amine hydrochloride () Structure: Trifluoromethoxy (-OCF₃) instead of -CF₃. Molecular Formula: C₆H₁₀F₃NO (vs. C₆H₁₀F₃N for the target compound).

Table 1: Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) Key Properties
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine -CF₃ ~147.14 High lipophilicity, metabolic stability
(1S,3R)-3-Fluorocyclopentan-1-amine -F 103.14 Lower steric demand, moderate logP
(1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine -OCH₂C₆H₅ 191.27 High steric hindrance, aromatic π-system
(1S,3R)-3-(Trifluoromethoxy)cyclopentan-1-amine -OCF₃ 193.14 Enhanced polarity, improved solubility

Biological Activity

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine, often encountered in its hydrochloride salt form, is a compound characterized by a cyclopentane ring with a trifluoromethyl group and an amine functional group. This unique structure endows it with significant biological activity, particularly in modulating neurotransmitter systems. The trifluoromethyl substitution plays a crucial role in its pharmacological properties, influencing receptor interactions and potential therapeutic applications.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems, particularly affecting serotonin and dopamine receptors. The trifluoromethyl group enhances its binding affinity to these receptors, which may contribute to its therapeutic potential in treating neurological disorders such as depression and anxiety .

Biological Activity Overview

Activity Type Description
Neurotransmitter Modulation Influences serotonin and dopamine receptor activity.
Potential Therapeutic Applications Investigated for use in treating mood disorders and cognitive dysfunctions.
Inhibitory Effects Exhibits inhibitory effects on specific enzymes, such as ornithine aminotransferase (OAT), which could have implications for cancer treatment .

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    • Binding affinity studies using radioligand binding assays have shown that this compound interacts effectively with serotonin and dopamine receptors, suggesting its potential use in mood regulation therapies.
  • Inhibition of Ornithine Aminotransferase (OAT) :
    • A study demonstrated that the compound selectively inactivates human OAT, leading to inhibited growth of hepatocellular carcinoma (HCC) in animal models at low doses (0.1 mg/kg). This finding highlights its potential as a therapeutic agent in cancer treatment .
  • Comparative Studies with Analogues :
    • Similar compounds were analyzed to understand the impact of structural variations on biological activity. For instance, compounds lacking the trifluoromethyl group exhibited significantly lower pharmacological activity, underscoring the importance of this substitution .

Summary of Findings

The biological activity of this compound is characterized by its ability to modulate neurotransmitter systems and inhibit specific enzymes associated with disease processes. Its structural features enable it to interact with various biological targets effectively, making it a compound of interest in medicinal chemistry.

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